Fluorine-Driven Target Selectivity Shift in the Final Multi-Target Inhibitor: HDAC vs. EGFR/HER2 Potency Balance
Incorporation of the 4-fluoro substituent on the aniline ring (present in this intermediate) produces a final hydroxamic acid conjugate with a reversed selectivity hierarchy relative to the non-fluorinated CUDC-101 series. The fluorinated final compound (CHEMBL598798) exhibits an HDAC IC₅₀ of 3.40 nM, EGFR IC₅₀ of 29 nM, and HER2 IC₅₀ of 77 nM—a profile dominated by HDAC inhibition [1]. In contrast, the non-fluorinated CUDC-101 (derived from the des-fluoro intermediate) shows EGFR IC₅₀ = 2.4 nM, HER2 IC₅₀ = 15.7 nM, and HDAC IC₅₀ = 4.4 nM—a profile dominated by kinase inhibition [2]. The fluorine atom therefore inverts the primary pharmacology from kinase-driven to HDAC-driven, representing a ~12-fold relative shift in EGFR/HDAC potency ratio between the two series.
| Evidence Dimension | IC₅₀ (nM) against HDAC, EGFR, and HER2 for final downstream conjugates |
|---|---|
| Target Compound Data | Final fluorinated conjugate (CHEMBL598798): HDAC IC₅₀ = 3.40 nM; EGFR IC₅₀ = 29 nM; HER2 IC₅₀ = 77 nM |
| Comparator Or Baseline | Non-fluorinated CUDC-101: HDAC IC₅₀ = 4.4 nM; EGFR IC₅₀ = 2.4 nM; HER2 IC₅₀ = 15.7 nM |
| Quantified Difference | EGFR/HDAC ratio: ~8.5 for fluorinated vs. ~0.55 for non-fluorinated (~15-fold shift); HER2/HDAC ratio: ~22.6 for fluorinated vs. ~3.6 for non-fluorinated (~6.3-fold shift) |
| Conditions | In vitro enzymatic inhibition assays; HDAC (unknown isoform/class), EGFR, and HER2; data aggregated from BindingDB/ChEMBL curation [1] and published J Med Chem study [2] |
Why This Matters
Researchers selecting a synthetic intermediate for multi-target inhibitor development can use the fluorine substituent to program the final compound's primary pharmacology—HDAC-dominant vs. kinase-dominant polypharmacology—without altering the core synthetic route.
- [1] BindingDB Entry BDBM50307776. CHEMBL598798: HDAC IC₅₀ = 3.40 nM, EGFR IC₅₀ = 29 nM, HER2 IC₅₀ = 77 nM. View Source
- [2] Cai X et al. J Med Chem. 2010;53(5):2000-2009. CUDC-101: HDAC IC₅₀ = 4.4 nM, EGFR IC₅₀ = 2.4 nM, HER2 IC₅₀ = 15.7 nM. PMID: 20143778. View Source
